rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl group.
Reduction: The carbonyl group of cyclohexanone is reduced to form cyclohexanol.
Aminomethylation: The hydroxyl group is then converted to an aminomethyl group through a Mannich reaction, involving formaldehyde and a primary amine.
Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclohexanol, such as cyclohexanone, cyclohexylamine, and substituted cyclohexanols.
Scientific Research Applications
rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, trans
- (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis
- (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, trans
Uniqueness
rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its trans isomer, the cis configuration may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
2550997-16-3 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.